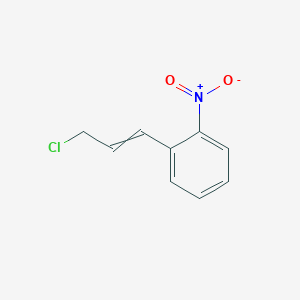

2-Nitro-cinnamyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

1-(3-chloroprop-1-enyl)-2-nitrobenzene |

InChI |

InChI=1S/C9H8ClNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H,7H2 |

InChI Key |

WWEOIENWWIOMJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro Cinnamyl Chloride

Established Synthetic Pathways for 2-Nitro-cinnamyl Chloride

Conventional synthesis of this compound logically proceeds through the preparation of its corresponding alcohol, 2-Nitro-cinnamyl alcohol, which is then subjected to chlorination. The synthesis of the alcohol precursor itself can be approached from several well-known starting points, such as 2-nitrobenzaldehyde (B1664092) or 2-nitrotoluene (B74249). google.comgoogleapis.com

A primary established route begins with 2-nitrobenzaldehyde. The synthesis can be dissected into two main stages: the formation of the carbon-carbon double bond to create the cinnamyl structure and the subsequent conversion of a functional group to the allylic chloride.

Route from 2-Nitrobenzaldehyde: One common method to form the propenyl side chain is the Knoevenagel-Doebner condensation, reacting 2-nitrobenzaldehyde with malonic acid. This reaction is typically catalyzed by a base like pyridine (B92270) or piperidine (B6355638) and heated in a suitable solvent. The resulting 2-nitrocinnamic acid is then reduced to 2-nitro-cinnamyl alcohol. Following the reduction, the alcohol is converted to the target chloride.

A second key pathway involves the direct chlorination of 2-nitrotoluene to yield 2-nitrobenzyl chloride, although this reaction can suffer from low yields, reportedly around 15%, and requires specific conditions such as UV light transmission through the glass vessel. googleapis.com A more suitable intermediate, 2-nitrobenzylidene chloride, can be prepared from 2-nitrophenylpyruvic acid, which itself is synthesized from 2-nitrotoluene and an oxalic acid diester. google.com The subsequent hydrolysis of 2-nitrobenzylidene chloride yields 2-nitrobenzaldehyde, which can then be used as described above. google.comgoogleapis.com

The final chlorination of 2-nitro-cinnamyl alcohol to this compound is a standard transformation. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for this conversion, which is analogous to the preparation of cinnamoyl chloride from cinnamic acid. nii.ac.jp

| Step | Reactants | Reagents/Catalyst | Conditions | Product |

| 1 | 2-Nitrobenzaldehyde, Malonic acid | Pyridine or Piperidine | Reflux in ethanol (B145695) or acetic acid (80–100°C) | 2-Nitrocinnamic acid |

| 2 | 2-Nitrocinnamic acid | Reducing agent (e.g., LiAlH₄) | Anhydrous ether or THF, 0°C to RT | 2-Nitro-cinnamyl alcohol |

| 3 | 2-Nitro-cinnamyl alcohol | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Anhydrous solvent (e.g., benzene), Reflux | This compound |

This table presents a plausible conventional synthetic sequence based on established organic reactions. Conditions are typical for these types of transformations.

Optimizing the yield in a multi-step synthesis requires careful control over each transformation. For the initial nitration steps, if starting from a non-nitrated precursor, controlling the temperature is crucial. For instance, in the nitration of cinnamic acid, maintaining temperatures below 5°C helps to minimize the formation of byproducts from the oxidation of the double bond. The choice of solvent can also influence regioselectivity; using acetic anhydride (B1165640) as a solvent has been shown to favor ortho-substitution.

In the Knoevenagel-Doebner condensation, yield can be improved by carefully selecting the base catalyst and controlling the reaction time and temperature to prevent side reactions. For the final chlorination step, using a mild chlorinating agent and maintaining anhydrous conditions can prevent the formation of impurities and increase the yield of the desired this compound.

Novel and Emerging Synthetic Approaches for this compound

Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and safer processes. These principles are applicable to the synthesis of this compound, particularly in the areas of green chemistry, catalysis, and flow chemistry.

Green chemistry aims to reduce the environmental impact of chemical processes. scispace.com In the context of synthesizing this compound, this can involve several strategies. One approach is the use of environmentally benign solvents. Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, have been successfully used for reactions involving cinnamic acid derivatives, offering a non-toxic and often recyclable alternative to conventional organic solvents. beilstein-journals.orgmdpi.com

Another green principle is the use of biocatalysis. Enzymes like amine dehydrogenases (AmDHs) are being investigated for the reductive amination of carbonyl compounds, which represents a greener alternative to traditional methods that may use toxic metal catalysts. rsc.org While not a direct step in this specific synthesis, the principles of using enzymes for selective transformations, such as reductions or oxidations, could be applied to precursor synthesis to improve sustainability. mdpi.comrsc.org Furthermore, developing catalyst-free protocols, where possible, enhances the eco-friendliness and economic viability of the synthesis on a larger scale. orgchemres.org

Catalysis is central to modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of precursors to this compound, transition-metal catalysis is prominent. Palladium-catalyzed reactions, such as the Heck or Suzuki couplings, are powerful tools for forming the C-C bonds of the cinnamyl framework. beilstein-journals.orggoogle.com Solid-supported palladium catalysts are particularly advantageous as they can be recycled, reducing cost and waste. google.com

Organocatalysis provides a metal-free alternative. Chiral imidazolidinones, for example, have been used as organocatalysts in reactions involving cinnamic acid derivatives. unimi.it Similarly, L-proline and other small organic molecules can catalyze key bond-forming reactions like Mannich or aldol (B89426) reactions under mild conditions. rsc.org For the nitration step, systems using palladium on metal-organic frameworks (MOFs) have been developed for selective ipso-nitration, offering a controlled and efficient method. orgchemres.org

| Reaction Type | Catalyst Type | Example Catalyst | Application in Synthesis | Reference |

| C-C Bond Formation | Transition Metal | Palladium on solid support | Synthesis of cinnamic acid derivatives via Heck coupling | google.com |

| C-C Bond Formation | Organocatalyst | Chiral Imidazolidinone | Stereoselective reactions of cinnamic derivatives | unimi.it |

| Nitration | Heterogeneous Catalyst | Pd on MIL-101(Cr)-NH₂ | Selective nitration of aromatic precursors | orgchemres.org |

| Reductive Amination | Biocatalyst | Amine Dehydrogenase (AmDH) | Greener synthesis of amine precursors | rsc.org |

| Amidation | Organocatalyst | Graphene Oxide | Solvent-free synthesis of cinnamic amides | beilstein-journals.org |

This table summarizes various catalytic methodologies applicable to the synthesis of this compound or its precursors.

Flow chemistry, or continuous flow manufacturing, offers significant advantages in terms of safety, efficiency, and scalability, especially for hazardous reactions like nitration. pharmtech.com By conducting reactions in small-volume reactors, heat transfer is highly efficient, allowing for precise temperature control and minimizing the risk of runaway reactions. beilstein-journals.org

The selective nitration of aromatic compounds has been successfully demonstrated in continuous flow processes, achieving high yields with very short residence times (e.g., 5 seconds), which significantly reduces byproduct formation. pharmtech.com Similarly, reactions involving cinnamaldehyde (B126680) derivatives have been performed in catalytic flow reactors, demonstrating higher productivity compared to batch processes. acs.org Applying flow chemistry to the synthesis of this compound could allow for the safe handling of energetic intermediates and reagents. The ability to telescope multiple reaction steps without isolating intermediates further enhances the efficiency of a flow-based synthesis. acs.org This approach leads to higher space-time yields and can be more easily scaled for industrial production. unimi.itnih.gov

Analysis of Reagent Selection and Reaction Environment in this compound Synthesis

The conversion of a carboxylic acid, such as 2-nitrocinnamic acid, to an acyl chloride is a fundamental reaction that can be achieved using several chlorinating agents. The most commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents, along with the specific reaction conditions, plays a pivotal role in the successful synthesis of this compound.

Reagent Selection: Thionyl Chloride vs. Oxalyl Chloride

Both thionyl chloride and oxalyl chloride are effective for the preparation of acyl chlorides from carboxylic acids. nii.ac.jpacsgcipr.org Their primary advantage lies in the formation of gaseous byproducts that are easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. nii.ac.jp

Thionyl Chloride (SOCl₂): This reagent is widely used for the synthesis of acyl chlorides. nii.ac.jp The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), all of which are volatile. nii.ac.jp The reaction can be catalyzed by N,N-dimethylformamide (DMF). A publication focused on the synthesis of cinnamoyl ureas describes a general procedure for creating cinnamoyl chloride derivatives by reacting the corresponding cinnamic acid with thionyl chloride. sphinxsai.com A patent for preparing an anti-ultraviolet flame-retardant epoxy resin curing agent details the synthesis of p-nitrocinnamoyl chloride by reacting p-nitrocinnamic acid with thionyl chloride and DMF, followed by heating under reflux for 2 hours. orgsyn.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another excellent reagent for this conversion and is often considered milder and more selective than thionyl chloride. sigmaaldrich.com It reacts with carboxylic acids to form the acyl chloride along with carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl) as volatile byproducts. acsgcipr.org A procedure for the preparation of cinnamyl chloride from sodium cinnamate (B1238496) involves the use of oxalyl chloride in dry benzene (B151609) under reflux conditions. prepchem.com Similarly, the synthesis of 2-[3-(4-nitrophenyl)-propanoyl]-2,3,3a,4,5,9b-hexahydro-6,7-dimethoxy-1H-benz[e]isoindole starts with the preparation of p-nitrocinnamic acid chloride by reacting p-nitrocinnamic acid with oxalyl chloride in dry benzene at 0°C, followed by reflux. organic-chemistry.org

The choice between thionyl chloride and oxalyl chloride can be influenced by the sensitivity of the substrate to the reaction conditions. Oxalyl chloride is often preferred for more delicate molecules as the reaction can typically be carried out at lower temperatures.

Reaction Environment

The environment in which the chlorination reaction is conducted is as crucial as the choice of the chlorinating agent itself. Key parameters of the reaction environment include the solvent, temperature, and the use of catalysts.

Solvent: The choice of solvent is critical for ensuring the proper dissolution of the reactants and facilitating the reaction. Anhydrous (dry) solvents are essential as both thionyl chloride and oxalyl chloride react vigorously with water. Common solvents for these reactions include:

Benzene: A non-polar solvent that is effective for reactions with oxalyl chloride. prepchem.comorganic-chemistry.org

Dichloromethane (DCM): A polar aprotic solvent that can be used for these types of reactions.

Excess Reagent as Solvent: In some cases, the chlorinating agent itself, such as thionyl chloride, can be used in excess to act as both the reagent and the solvent. sphinxsai.comorgsyn.org

Temperature: The reaction temperature significantly impacts the reaction rate and the potential for side reactions.

Reactions with oxalyl chloride are often initiated at a low temperature, such as 0°C, and then brought to reflux to complete the reaction. organic-chemistry.org

Reactions with thionyl chloride are typically conducted at elevated temperatures, often under reflux, to drive the reaction to completion. orgsyn.org

Catalysts: The addition of a catalyst can accelerate the rate of the chlorination reaction.

N,N-Dimethylformamide (DMF): A small amount of DMF is frequently used as a catalyst in reactions involving both thionyl chloride and oxalyl chloride. orgsyn.orgsigmaaldrich.com It reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent. sigmaaldrich.com

Research Findings on Analogous Syntheses

While specific research focusing solely on the synthesis of this compound is not extensively detailed in the provided search results, the synthesis of its para-isomer, 4-nitrocinnamoyl chloride, and the parent cinnamoyl chloride are well-documented. These syntheses provide a strong predictive framework for the optimal conditions for producing this compound. The data from these analogous reactions can be summarized as follows:

| Starting Material | Chlorinating Reagent | Solvent | Catalyst | Temperature | Reference |

|---|---|---|---|---|---|

| p-Nitrocinnamic acid | Oxalyl chloride | Dry Benzene | None specified | 0°C to Reflux | organic-chemistry.org |

| p-Nitrocinnamic acid | Thionyl chloride | Thionyl chloride (excess) | DMF | Reflux | orgsyn.org |

| Sodium Cinnamate | Oxalyl chloride | Dry Benzene | None specified | Reflux | prepchem.com |

| Substituted Cinnamic Acids | Thionyl chloride | None specified (implied excess) | None specified | Stirred for 4 hrs | sphinxsai.com |

Based on these findings, a reliable method for the synthesis of this compound would involve the reaction of 2-nitrocinnamic acid with either thionyl chloride or oxalyl chloride in an anhydrous solvent, potentially with catalytic DMF, under appropriate temperature control. The selection of specific reagents and conditions would likely be guided by the desired scale of the reaction, the required purity of the final product, and economic considerations.

Mechanistic Investigations of 2 Nitro Cinnamyl Chloride Reactivity

Fundamental Reaction Mechanisms Involving 2-Nitro-cinnamyl Chloride

Nucleophilic Pathways: this compound is an excellent substrate for nucleophilic substitution reactions, where a nucleophile replaces the chloride ion. youtube.com The reaction can proceed via different mechanisms, primarily SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. The electron-withdrawing nitro group at the ortho position makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com For instance, strong nucleophiles like cyanide can readily displace the chloride to form a new carbon-carbon bond. youtube.com The general scheme for a nucleophilic substitution is shown below:

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction would involve a one-step process where the nucleophile attacks the carbon atom bonded to the chlorine, and the chloride ion leaves simultaneously. This process results in an inversion of stereochemistry if the carbon were a chiral center. lumenlearning.com

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction would proceed through a two-step mechanism. The first step involves the departure of the chloride ion to form a resonance-stabilized allylic carbocation. The nitro group can influence the stability of this intermediate. In the second step, the nucleophile attacks the carbocation. This pathway often leads to a mixture of stereoisomers. lumenlearning.com

Electrophilic Pathways: The double bond in the cinnamyl structure allows for electrophilic addition reactions. An electrophile, an electron-loving species, can attack the electron-rich π-bond of the alkene. ankara.edu.tr The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. masterorganicchemistry.com However, the strong electron-withdrawing effect of the 2-nitro group deactivates the double bond towards electrophilic attack compared to unsubstituted cinnamyl systems.

The presence of the nitro group can facilitate radical reactions, often initiated by single-electron transfer (SET). Nitroaromatic compounds are known to accept an electron to form a nitro radical anion. This highly reactive intermediate can then undergo various transformations. While specific studies on this compound are not abundant, analogies can be drawn from related systems. For instance, radical allylation reactions are a well-established method for forming carbon-carbon bonds.

Recent advancements in organic synthesis have highlighted the utility of radical-mediated "click-clip" reactions, which allow for the rapid and selective coupling and decoupling of molecules. nih.gov Such strategies could potentially be applied to functionalize this compound under radical conditions.

Stereochemical Considerations in this compound Reactions

The double bond in this compound can exist as two geometric isomers: (E) and (Z). The stereochemistry of the starting material can significantly influence the stereochemical outcome of the reaction, a concept known as stereospecificity. masterorganicchemistry.comedu.krd

In a stereospecific reaction , the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com For example, an anti-addition to the (E)-isomer would yield a different pair of enantiomers than an anti-addition to the (Z)-isomer.

In a stereoselective reaction , one stereoisomer is formed preferentially over another, regardless of the starting material's stereochemistry. edu.krd

For nucleophilic substitution reactions, if the mechanism is purely SN2, it proceeds with inversion of configuration. If it follows an SN1 pathway through a planar carbocation intermediate, it typically results in a racemic or near-racemic mixture of products. lumenlearning.com

| Reaction Type | Starting Isomer | Typical Outcome | Stereochemical Principle |

| Epoxidation | (E)-2-Nitro-cinnamyl chloride | Trans-epoxide | Stereospecific syn-addition |

| Bromination | (Z)-2-Nitro-cinnamyl chloride | Racemic mixture of dibromides | Stereospecific anti-addition |

| SN1 Reaction | Optically active (if chiral center existed) | Racemic mixture | Loss of stereochemistry via carbocation |

| SN2 Reaction | Optically active (if chiral center existed) | Inversion of configuration | Stereospecific backside attack |

Kinetic and Thermodynamic Aspects of this compound Reactivity

The outcome of a chemical reaction can be under either kinetic or thermodynamic control. youtube.comkhanacademy.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest (i.e., has the lowest activation energy). This is known as the kinetic product. libretexts.orgyoutube.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one (i.e., has the lowest Gibbs free energy). This is the thermodynamic product. youtube.comyoutube.com

In the context of electrophilic additions to the conjugated system of this compound, there is the possibility of 1,2-addition versus 1,4-addition. The 1,2-adduct is often the kinetic product due to the proximity of the counter-ion after the initial electrophilic attack, while the 1,4-adduct, which often leads to a more substituted and stable alkene, can be the thermodynamic product. libretexts.org The reaction coordinate diagram below illustrates this concept.

Hypothetical Energy Profile for Addition Reaction: (This is a generalized diagram for illustrative purposes)

Computational and Spectroscopic Probes for Mechanistic Elucidation of this compound Reactions

Modern analytical and computational techniques are invaluable for elucidating the complex mechanisms of organic reactions. mdpi.com

Computational Methods: Density Functional Theory (DFT) and other quantum chemical methods have become powerful tools for studying reaction mechanisms. nih.govfrontiersin.orgresearchgate.net These computational approaches can be used to:

Calculate the energies of reactants, intermediates, transition states, and products.

Model reaction pathways and determine activation barriers, providing insight into whether a reaction is kinetically or thermodynamically favored.

Predict spectroscopic properties (e.g., NMR, IR spectra) that can be compared with experimental data. researchgate.netnih.gov

For example, DFT calculations could be used to compare the stability of the carbocation intermediates in an SN1 reaction or to model the transition state of an SN2 reaction involving this compound.

Spectroscopic Probes: A variety of spectroscopic techniques are employed to identify reactants, products, and transient intermediates, as well as to monitor the progress of a reaction. mdpi.com

| Spectroscopic Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure and connectivity of products and intermediates. In-situ NMR can be used for kinetic studies. mdpi.com |

| Infrared (IR) Spectroscopy | Identifies functional groups present in molecules and can be used to follow the disappearance of starting materials and the appearance of products. youtube.com |

| Mass Spectrometry (MS) | Determines the molecular weight of compounds and can help in identifying intermediates and products, especially when coupled with chromatography (GC-MS or LC-MS). mdpi.com |

| Electron Paramagnetic Resonance (EPR) | Also known as Electron Spin Resonance (ESR), this technique is specifically used to detect and characterize paramagnetic species, such as the free radicals that may be involved in SET reactions. documentsdelivered.com |

By combining these computational and spectroscopic methods, a detailed picture of the reaction mechanisms of this compound can be constructed, enabling a deeper understanding of its chemical behavior. researchgate.net

Synthetic Utility and Applications of 2 Nitro Cinnamyl Chloride in Organic Synthesis

2-Nitro-cinnamyl Chloride as a Versatile Building Block

The strategic placement of the nitro group and the allylic chloride in this compound makes it a potent precursor for a variety of chemical transformations. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the cinnamyl system, while the allylic chloride serves as an excellent leaving group for nucleophilic substitution reactions. This combination of functionalities allows for its use in the synthesis of a wide range of molecular scaffolds.

Synthesis of Heterocyclic Compounds Utilizing this compound Precursors

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles and quinolines.

Indole Synthesis: The synthesis of indole derivatives can be achieved through the reaction of this compound with appropriate reagents. One common strategy involves the reductive cyclization of nitro compounds. For instance, the reaction of a 2-nitrocinnamate derivative, which can be conceptually derived from this compound, can lead to the formation of N-hydroxy indoles in the presence of a reducing agent like tin(II) chloride openmedicinalchemistryjournal.com. The general approach involves the reduction of the nitro group to a nitroso or amino group, which then undergoes an intramolecular cyclization with the adjacent side chain.

Quinoline Synthesis: Quinolines, another important class of N-heterocycles, can also be synthesized from precursors related to this compound. A general method involves the reduction of a 3-(2-nitrophenyl) derivative, which can be accessed through cross-coupling reactions, to form a lactam that is a precursor to 4-chlorothieno[2,3-c]quinolines nih.gov. While not a direct use of this compound, this illustrates the utility of the 2-nitrophenyl moiety in constructing the quinoline core. Another environmentally friendly approach involves the reaction of 2-nitrobenzyl alcohol with ketones in an intramolecular redox process to afford quinolines nih.gov.

Pyrrolidine Synthesis: Pyrrolidines are another class of heterocycles that can be synthesized using precursors derived from this compound. The synthesis often involves the transformation of a starting material into a suitable precursor that can undergo cyclization. For example, a reductive amination process can transform a precursor into pyrrolidines uwa.edu.au.

Pyran Synthesis: The synthesis of pyran derivatives often involves multicomponent reactions. For instance, the reaction of an aldehyde, a β-ketoester, and a nitroethene derivative in the presence of a catalyst can yield pyran analogues nih.gov. While not a direct application of this compound, the reactivity patterns of related nitro compounds suggest its potential in similar synthetic strategies.

A summary of potential heterocyclic syntheses starting from precursors conceptually related to this compound is presented below:

| Heterocycle | General Synthetic Strategy | Key Intermediates/Precursors |

| Indoles | Reductive cyclization | 2-Nitrocinnamate derivatives |

| Quinolines | Reductive cyclization of 3-(2-nitrophenyl) derivatives | 3-(2-Nitrophenyl)thiophene-2-carboxylate, 2-Nitrobenzyl alcohol |

| Pyrrolidines | Reductive amination | Azido-sugar derivatives |

| Pyrans | Multicomponent reaction | N-methyl thio nitroetheneamine, β-ketoester, aromatic aldehydes |

Construction of Carbocyclic Systems Derived from this compound

This compound can also be employed in the construction of carbocyclic systems, primarily through cycloaddition reactions where the double bond of the cinnamyl moiety participates.

[2+2] Cycloaddition Reactions: Photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives are a known method for the synthesis of cyclobutane rings digitellinc.com. This type of reaction involves the dimerization of the alkene components under UV light to form a four-membered ring. While this has been demonstrated with cinnamic acid, the presence of the 2-nitro group in this compound could influence the electronic properties of the double bond and potentially affect the outcome of such cycloadditions.

Role of this compound in Natural Product Total Synthesis

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the versatile reactivity of both the cinnamyl chloride and the nitro-aromatic moieties suggests its potential as a key building block. The synthesis of various natural products often relies on the construction of complex heterocyclic and carbocyclic frameworks, for which this compound could serve as a valuable starting material.

Application in the Synthesis of Fine Chemicals and Intermediates

This compound is a precursor for a variety of fine chemicals and pharmaceutical intermediates. The presence of the nitro group and the allylic chloride allows for sequential or one-pot transformations to introduce diverse functionalities. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. The chloride can be displaced by a wide range of nucleophiles to introduce new C-C, C-O, C-N, and C-S bonds. This versatility makes it a valuable intermediate in the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries.

Functional Group Transformations and Derivatization Strategies of this compound

The chemical structure of this compound offers multiple sites for functional group transformations, allowing for the synthesis of a wide range of derivatives. These transformations can target the cinnamyl moiety, including the double bond and the allylic chloride.

Transformations of the Cinnamyl Moiety in this compound

The cinnamyl portion of this compound contains a reactive double bond and a labile chloride, both of which can be selectively transformed.

Reactions of the Double Bond:

Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate that can undergo ring-opening reactions with various nucleophiles. Epoxidation can be achieved using peroxy acids or other epoxidizing agents mt.com. The resulting epoxide can be a key intermediate in the synthesis of diols and other bifunctional compounds.

Dihydroxylation: The alkene can be dihydroxylated to form a diol. This can be achieved through various methods, including the use of osmium tetroxide or potassium permanganate for syn-dihydroxylation, or through the ring-opening of an epoxide for anti-dihydroxylation.

Ozonolysis: Ozonolysis of the double bond leads to the cleavage of the carbon-carbon double bond, forming carbonyl compounds organic-chemistry.orgmasterorganicchemistry.comyoutube.com. Depending on the workup conditions (reductive or oxidative), this reaction can yield aldehydes, ketones, or carboxylic acids, providing a route to fragments that can be used in further synthetic steps.

Reactions of the Allylic Chloride:

Nucleophilic Substitution: The allylic chloride is susceptible to nucleophilic substitution reactions (SN1 and SN2) with a wide range of nucleophiles gacariyalur.ac.inyoutube.comucsd.edumasterorganicchemistry.commasterorganicchemistry.comwikipedia.orgyoutube.comyoutube.comlibretexts.org. This allows for the introduction of various functional groups at the allylic position. Examples of nucleophiles include:

N-Nucleophiles: Amines, azides, and other nitrogen-containing compounds can displace the chloride to form new C-N bonds.

O-Nucleophiles: Alcohols, phenols, and carboxylates can react to form ethers and esters.

S-Nucleophiles: Thiols and thiolates can be used to form thioethers.

A summary of these transformations is provided in the table below:

| Functional Group | Transformation | Reagents | Product Type |

| Double Bond | Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |

| Double Bond | Dihydroxylation | OsO₄, KMnO₄ (syn); Epoxide opening (anti) | Diol |

| Double Bond | Ozonolysis | O₃, followed by reductive or oxidative workup | Aldehydes, Ketones, or Carboxylic Acids |

| Allylic Chloride | Nucleophilic Substitution | Amines, Azides | Allylic Amines, Azides |

| Allylic Chloride | Nucleophilic Substitution | Alcohols, Phenols, Carboxylates | Ethers, Esters |

| Allylic Chloride | Nucleophilic Substitution | Thiols, Thiolates | Thioethers |

Modifications of the Nitro Group in this compound Derivatives

The nitro group is one of the most versatile functional groups in organic synthesis, primarily serving as a precursor to an amino group, but also capable of being reduced to intermediate oxidation states such as nitroso, oxime, or hydroxylamine. wikipedia.orgresearchgate.net The reduction of the aromatic nitro group in derivatives of this compound is a key transformation, opening pathways to various nitrogen-containing heterocyclic compounds and other substituted anilines.

The choice of reducing agent is critical to ensure chemoselectivity, preserving the integrity of the allylic system, including the double bond and the chloride atom, if desired.

Reduction to Amines: The conversion of the nitro group to a primary amine is the most common modification. This can be achieved using several methods:

Metals in Acidic Media: Reagents like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or tin(II) chloride (SnCl₂) in ethanol (B145695) are effective for reducing aromatic nitro compounds. masterorganicchemistry.comcommonorganicchemistry.com These methods are generally mild and show high tolerance for other reducible functional groups, making them suitable for selectively reducing the nitro group in this compound derivatives without affecting the alkene or the allylic chloride. masterorganicchemistry.comresearchgate.net

Catalytic Hydrogenation: While catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a powerful method for nitro group reduction, its application to this compound itself is complicated. commonorganicchemistry.com These conditions would likely lead to the simultaneous reduction of the carbon-carbon double bond and potential hydrodehalogenation (loss of the chloride). commonorganicchemistry.com Therefore, this method is more suitable for derivatives where the double bond has already been modified or its reduction is also desired.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to afford hydroxylamines or oximes. wikipedia.org For instance, the use of zinc dust in the presence of ammonium chloride can yield the corresponding hydroxylamine derivative. wikipedia.org

The resulting 2-amino-cinnamyl derivatives are valuable intermediates for the synthesis of quinolines and other heterocyclic systems through subsequent intramolecular cyclization reactions.

| Reagent/Conditions | Product Functional Group | Chemoselectivity Notes |

|---|---|---|

| Fe / AcOH or HCl | Amine (-NH₂) | High selectivity for the nitro group. The double bond and chloride are typically unaffected. masterorganicchemistry.comresearchgate.net |

| SnCl₂ / EtOH | Amine (-NH₂) | Mild and selective for the nitro group in the presence of other reducible functionalities. masterorganicchemistry.comcommonorganicchemistry.com |

| Zn / NH₄Cl | Hydroxylamine (-NHOH) | Allows for partial reduction to the hydroxylamine oxidation state. wikipedia.org |

| H₂ / Pd/C or Raney Ni | Amine (-NH₂) | Non-selective; typically reduces the double bond and may cleave the C-Cl bond. commonorganicchemistry.com |

Reactivity of the Chloride Leaving Group in this compound

The chloride atom in this compound is an excellent leaving group due to its position on an allylic carbon. Allylic halides are significantly more reactive towards nucleophilic substitution than their saturated alkyl halide counterparts. This enhanced reactivity is attributed to the stabilization of the transition state and/or the carbocation intermediate through resonance with the adjacent double bond. researchgate.net Reactions can proceed via both SN1 and SN2 mechanisms.

SN1 Pathway: The departure of the chloride ion generates a resonance-stabilized allylic carbocation. The positive charge is delocalized over the α-carbon (adjacent to the ring) and the γ-carbon. The phenyl group provides further stabilization, making the formation of this carbocation particularly favorable.

SN2 Pathway: A direct attack by a nucleophile at the α-carbon displaces the chloride ion in a single concerted step. The π-system of the double bond helps to stabilize the transition state of this reaction.

The presence of the electron-withdrawing nitro group at the ortho position can influence the reaction rate. While nitro groups on an aromatic ring strongly activate it for nucleophilic aromatic substitution, their effect on a side-chain substitution is more nuanced, primarily exerting an inductive electron-withdrawing effect. ck12.org

This reactivity allows for the facile displacement of the chloride by a wide range of nucleophiles, providing a straightforward method for introducing various functional groups at the allylic position.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide (-OH) | NaOH (aq) | 2-Nitro-cinnamyl alcohol |

| Alkoxide (-OR) | NaOR | 2-Nitro-cinnamyl ether |

| Cyanide (-CN) | KCN | 2-Nitro-cinnamyl nitrile |

| Azide (-N₃) | NaN₃ | 2-Nitro-cinnamyl azide |

| Amine (R₂NH) | R₂NH | N-Allylated amine |

| Thiolate (-SR) | NaSR | 2-Nitro-cinnamyl thioether |

Regioselectivity and Chemoselectivity in Reactions Involving this compound

The presence of multiple reactive sites—the aromatic nitro group, the carbon-carbon double bond, and the allylic chloride—makes selectivity a paramount consideration in the reactions of this compound.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another.

Nucleophilic Attack vs. Reduction: Strong nucleophiles will preferentially attack the electrophilic allylic carbon to displace the chloride, leaving the nitro group untouched. Conversely, specific reducing agents, such as Fe in acetic acid, are highly selective for the nitro group, with no competing nucleophilic substitution by the solvent or counter-ions. researchgate.net

Reactions at the Double Bond: The electron-deficient nature of the aromatic ring (due to the nitro group) and its conjugation with the double bond make the alkene susceptible to certain reactions. For example, in the presence of a suitable catalyst and nitrogen source, aziridination can occur across the double bond. acs.org The choice of reaction conditions determines whether the reaction occurs at the C=C bond or the C-Cl bond.

Regioselectivity: This refers to the preference for a reaction to occur at one specific site within a functional group or molecule.

Nucleophilic Allylic Substitution: In the resonance-stabilized cinnamyl cation, the positive charge is shared between the α- and γ-carbons. However, nucleophilic attack overwhelmingly occurs at the α-carbon (the carbon bearing the chloride). This high regioselectivity is due to the significant stabilization of the positive charge at this benzylic position. Attack at the γ-position (an SN2' reaction) is sterically more accessible but electronically disfavored.

Diels-Alder Reactions: The nitroalkene moiety can act as a dienophile in Diels-Alder reactions. While this compound itself is a substituted styrene, related α-nitroalkenes are known to control the regioselectivity of cycloaddition, which can be followed by subsequent removal of the nitro group to achieve a formal regioselective construction of a cyclohexene ring. rsc.org This highlights the directing influence the nitro group can exert.

Advanced Characterization and Structural Elucidation of 2 Nitro Cinnamyl Chloride and Its Derivatives

Spectroscopic Methodologies for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise connectivity of atoms in a molecule. While direct experimental spectra for 2-Nitro-cinnamyl chloride are not widely published, a detailed prediction can be made based on the known spectra of cinnamyl chloride and the well-understood substituent effects of the aromatic nitro group. chemicalbook.comuobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and allylic protons. The electron-withdrawing nitro group at the C2 position causes a significant downfield shift (deshielding) of the adjacent aromatic protons. The four protons on the benzene (B151609) ring will be chemically distinct and are expected to form a complex multiplet system between approximately 7.5 and 8.2 ppm. The vinylic protons (Hα and Hβ) of the trans-double bond will appear as doublets, with a large coupling constant (J ≈ 15 Hz) characteristic of a trans-alkene configuration. Hβ, being closer to the aromatic ring, will resonate further downfield than Hα. The allylic methylene (B1212753) protons (-CH₂Cl) are deshielded by the adjacent chlorine atom and the double bond, and are expected to appear as a doublet around 4.2 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. youtube.com The carbon atom attached to the nitro group (C2) will be significantly deshielded, appearing far downfield. The other aromatic carbons will have shifts influenced by their position relative to the nitro and cinnamyl substituents. The vinylic carbons (Cα and Cβ) are expected in the 120-140 ppm range, and the allylic carbon (-CH₂Cl) will appear in the aliphatic region, typically around 45-50 ppm.

2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would show correlations between the adjacent vinylic protons (Hα-Hβ) and between the vinylic proton Hα and the allylic CH₂ protons. It would also help delineate the connectivity within the complex aromatic multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping long-range (2- and 3-bond) couplings between protons and carbons. It would be instrumental in assigning the quaternary carbons (C1 and C2 of the aromatic ring) by showing correlations from the vinylic and aromatic protons. For example, Hβ would show a correlation to the C1 carbon of the aromatic ring.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D-NMR Correlations |

|---|---|---|---|---|

| Aromatic (C3-C6) | ¹H | 7.50 - 8.20 (m, 4H) | - | COSY: within aromatic system; HMBC: to C1, C2, Cβ |

| Aromatic (C1) | ¹³C | - | ~134 | HMBC: from Hβ, H5, H6 |

| Aromatic (C2) | ¹³C | - | ~148 | HMBC: from H3, H4 |

| β | ¹H | ~6.7 (d, J≈15 Hz, 1H) | - | COSY: Hα; HMBC: C1, Cγ |

| β | ¹³C | - | ~136 | HSQC: Hβ |

| α | ¹H | ~6.4 (dt, J≈15, 7 Hz, 1H) | - | COSY: Hβ, Hγ; HMBC: C1, Cγ |

| α | ¹³C | - | ~125 | HSQC: Hα |

| γ (-CH₂Cl) | ¹H | ~4.2 (d, J≈7 Hz, 2H) | - | COSY: Hα; HMBC: Cα, Cβ |

| γ (-CH₂Cl) | ¹³C | - | ~45 | HSQC: Hγ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups within the molecule. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorptions of the nitro group. Aromatic nitro compounds consistently show two very strong and distinct stretching bands: an asymmetric stretch (νas) typically between 1550-1475 cm⁻¹ and a symmetric stretch (νs) between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com Other important expected peaks include the C=C stretching vibration of the alkene at approximately 1645 cm⁻¹, C-H out-of-plane bending for the trans-alkene near 965 cm⁻¹, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-Cl stretch is expected in the fingerprint region, typically between 750 and 650 cm⁻¹. uobasrah.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the change in polarizability, non-polar bonds often give strong Raman signals. The C=C alkene stretch and the symmetric NO₂ stretch are expected to be particularly strong in the Raman spectrum. The C-Cl bond may also be more readily identified in the Raman spectrum compared to IR. scholaris.ca

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Very Strong | Medium |

| Alkene C=C Stretch | ~1645 | Medium | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Very Strong | Strong |

| Trans C-H Bend (out-of-plane) | ~965 | Strong | Weak |

| C-Cl Stretch | 750 - 650 | Medium-Strong | Medium |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. researchgate.net For this compound (C₉H₈ClNO₂), the expected nominal mass is 197 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion (M⁺) will appear as a characteristic doublet at m/z 197 and 199.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation in electron ionization (EI) mode can be predicted by considering the lability of the different bonds. miamioh.edu Key fragmentation pathways would include:

Loss of a chlorine radical: This is often a favorable pathway for alkyl halides, leading to the formation of a stable allylic/benzylic carbocation. This would result in a fragment at m/z 162 ([M-Cl]⁺). nih.gov

Loss of a nitro group: Cleavage of the C-NO₂ bond would yield a fragment at m/z 151/153 ([M-NO₂]⁺). acs.org

Loss of nitric oxide: Rearrangement followed by loss of NO can occur in aromatic nitro compounds, giving a fragment at m/z 167/169 ([M-NO]⁺). acs.org

Formation of the tropylium (B1234903) ion: Cleavage of the side chain can lead to fragments such as the phenyl cation at m/z 77.

| m/z (for ³⁵Cl) | Proposed Fragment Identity | Notes |

|---|---|---|

| 197/199 | [C₉H₈ClNO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [M - Cl]⁺ | Loss of chlorine radical |

| 151/153 | [M - NO₂]⁺ | Loss of nitro group |

| 116 | [C₉H₈]⁺˙ | Loss of Cl and NO₂ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org To perform this analysis, a high-quality single crystal of this compound must first be grown.

While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as derivatives of cinnamoyl chloride, allows for an educated prediction of its solid-state conformation. researchgate.net The molecule is expected to adopt a largely planar conformation to maximize π-conjugation between the aromatic ring and the double bond. The nitro group would likely be slightly twisted out of the plane of the benzene ring.

A crystallographic analysis would provide precise data on:

Bond lengths and angles: Confirming the geometry of the nitro group, the trans-alkene, and the C-Cl bond.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice. This could involve π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the polar nitro and chloro groups.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

This compound itself is an achiral molecule. However, chiroptical techniques like Electronic Circular Dichroism (ECD) are indispensable for the stereochemical analysis of its chiral derivatives. Chiral derivatives can be readily synthesized, for example, through nucleophilic substitution at the allylic carbon or addition reactions across the double bond that create one or more stereocenters.

If a pair of enantiomers of a this compound derivative is synthesized, ECD spectroscopy can be used to determine their absolute configuration. The process involves:

Measuring the experimental ECD spectrum of one of the enantiomers.

Computationally calculating the theoretical ECD spectra for both the (R) and (S) configurations using methods like Time-Dependent Density Functional Theory (TD-DFT).

Comparing the experimental spectrum with the calculated spectra. A match in the pattern of positive and negative Cotton effects allows for the unambiguous assignment of the absolute configuration of the enantiomer.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for verifying the purity of a synthesized batch of this compound and for separating any potential isomers.

Purity Assessment:

Gas Chromatography (GC): Due to its volatility, this compound is amenable to GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). This would reveal the presence of any volatile impurities from the starting materials or side-products of the synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is also highly effective. The strong UV absorbance from the nitrophenyl and cinnamyl chromophores makes the compound easy to detect at low concentrations. A single sharp peak in the chromatogram is indicative of high purity.

Isomer Separation:

E/Z Isomerism: The synthesis of cinnamyl derivatives can sometimes produce a mixture of geometric isomers, the desired (E)-isomer (trans) and the minor (Z)-isomer (cis). Reversed-phase HPLC is a powerful technique for separating these isomers, as they often have slightly different polarities and retention times. helsinki.fi

Enantiomer Separation: For chiral derivatives of this compound, specialized chiral chromatography is required to separate the enantiomers. This can be achieved using either chiral HPLC or chiral GC, which employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

Computational and Theoretical Studies on 2 Nitro Cinnamyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors of reactivity. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of 2-Nitro-cinnamyl chloride.

DFT studies on this compound would typically involve geometry optimization to find the most stable three-dimensional structure of the molecule. Following optimization, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. nih.gov

Another important output from DFT calculations is the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitro group and the chlorine atom would be expected to be highly electron-withdrawing, creating electrophilic sites on the cinnamyl backbone, particularly at the benzylic carbon and the carbonyl carbon of the acyl chloride.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Calculated at the B3LYP/6-311+G* level of theory)*

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 4.8 D | Measures the overall polarity of the molecule |

Note: The data in this table is illustrative and represents typical values that would be expected from such a calculation.

These calculations provide a quantitative basis for predicting how this compound will interact with other reagents. diva-portal.org For instance, the low-lying LUMO suggests it would be susceptible to attack by nucleophiles.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are based entirely on first principles without the use of experimental data for parameterization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall into this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For this compound, ab initio methods could be employed to refine the geometric and electronic structures predicted by DFT. For example, Coupled Cluster calculations, often considered the "gold standard" in quantum chemistry, could provide highly accurate energy values, bond lengths, and bond angles. These methods would be particularly useful for benchmarking the results from less computationally expensive methods like DFT and for studying systems where electron correlation effects are particularly important. rsdjournal.org

Ab initio calculations could also be used to investigate excited state properties, providing insights into the molecule's potential photochemical behavior, which is relevant given the presence of the nitroaromatic chromophore.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. mdpi.com

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water or an organic solvent, to mimic solution-phase conditions. The simulation would then track the trajectory of every atom over a period ranging from nanoseconds to microseconds.

These simulations can reveal crucial information about:

Solvation: How solvent molecules arrange themselves around the solute (this compound) and the strength of these interactions.

Conformational Dynamics: The flexibility of the cinnamyl chain and the rotational freedom around its single bonds. MD can identify the most populated conformations in solution. ntu.edu.sg

Intermolecular Interactions: If other molecules are present, MD can simulate how this compound binds or interacts with them, providing insights into its behavior in complex environments. researchgate.net

The results from MD simulations can be used to calculate thermodynamic properties such as the free energy of solvation, which is critical for understanding reaction kinetics in solution.

Prediction of Reaction Pathways and Transition States Involving this compound

A primary goal of computational chemistry is to predict the course of chemical reactions. rsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate.

For this compound, computational methods can be used to explore various potential reactions, such as nucleophilic substitution at the benzylic carbon or nucleophilic acyl substitution at the carbonyl carbon. Using methods like DFT, researchers can calculate the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. nih.govresearchgate.net

For example, to study the reaction with a nucleophile (e.g., hydroxide, OH⁻), the following steps would be taken:

Optimize the geometries of the reactants (this compound and OH⁻).

Locate the transition state structure for the nucleophilic attack.

Confirm the transition state by frequency analysis (it should have exactly one imaginary frequency). researchgate.net

Optimize the geometry of the product.

Calculate the energies of all species to construct a reaction energy profile.

Table 2: Hypothetical Reaction Energy Profile for Nucleophilic Substitution on this compound (Calculated using DFT)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State | +15.2 |

| 3 | Products | -25.0 |

Note: The data in this table is illustrative and represents a plausible reaction profile.

Such studies can help determine which reaction pathway is more favorable and how substituents on the aromatic ring might influence the reaction rate and mechanism. nih.gov

Structure-Reactivity Relationships Derived from Computational Analysis of this compound

By systematically modifying the structure of this compound and calculating its properties, computational analysis can establish clear structure-reactivity relationships. nih.govresearchgate.net For instance, one could introduce different substituent groups at various positions on the phenyl ring and analyze the resulting changes in electronic structure and reactivity.

Computational studies could demonstrate that:

Electron-withdrawing groups on the aromatic ring would likely lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. nih.gov

Electron-donating groups would have the opposite effect, potentially decreasing the reaction rate with nucleophiles.

Steric hindrance near the reactive sites (the benzylic carbon and the carbonyl carbon) could be quantified by calculating the energy barriers for different reaction pathways, showing how bulky substituents might favor one reaction pathway over another.

These relationships, often referred to as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR), are invaluable for designing new molecules with specific desired reactivity. nih.gov By correlating calculated parameters (like HOMO/LUMO energies or atomic charges) with experimentally observed reaction rates, predictive models can be developed.

Emerging Research Directions and Future Prospects for 2 Nitro Cinnamyl Chloride

Potential for Novel Synthetic Applications of 2-Nitro-cinnamyl Chloride

The inherent reactivity of this compound is dictated by its distinct functional groups. The allylic chloride is a prime site for nucleophilic substitution, while the electron-deficient alkene, influenced by the ortho-nitro group, is activated towards specific addition reactions. These characteristics open avenues for its use as a key building block in synthesizing complex molecular architectures.

Future research is likely to exploit this dual reactivity in novel ways:

Cascade Reactions: The molecule is an ideal substrate for designing cascade or domino reactions. A process could be initiated by a nucleophilic substitution at the allylic chloride, followed by an intramolecular cyclization involving the nitro group or the activated double bond. Such strategies are highly valued in modern synthesis for their efficiency in building complex heterocyclic systems.

Asymmetric Catalysis: The development of enantioselective methods for allylic alkylation using this compound as an electrophile could provide chiral building blocks for pharmaceuticals. The electronic nature of the ortho-nitro substituent could influence the interaction with chiral catalysts, potentially leading to high levels of stereocontrol.

Michael Additions: The strong electron-withdrawing effect of the nitro group renders the double bond highly electrophilic and susceptible to Michael-type additions. This could be exploited for the diastereoselective addition of various nucleophiles, leading to functionalized phenylpropanoid structures.

Radical Cyclizations: Recent studies have shown that nitro-containing compounds can participate in radical cascade reactions. acs.org It is conceivable that this compound could be used in radical-mediated processes where the nitro group acts as a radical acceptor or directing group to form complex cyclic structures. acs.org

Table 1: Potential Novel Synthetic Transformations for this compound

| Reaction Type | Potential Reagents/Catalysts | Resulting Structural Motif | Potential Significance |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Soft Nucleophiles, Chiral Pd or Cu Catalysts | Chiral Phenylpropanoids | Access to enantiopure pharmaceutical intermediates. |

| Tandem Substitution-Cyclization | Bifunctional Nucleophiles (e.g., amino-thiols) | Fused Heterocyclic Systems | Rapid construction of complex, biologically relevant scaffolds. |

| Conjugate Addition | Carbon and Heteroatom Nucleophiles | Functionalized 1-nitro-2-propylbenzene (B1606658) derivatives | Creation of densely functionalized linear chains. |

| Radical Cascade Reactions | Radical Initiators (e.g., AIBN), Tin-free reagents | Nitro-containing Benzoxepines and other heterocycles acs.org | Formation of complex polycyclic systems via C-C and C-heteroatom bonds. |

Integration of this compound in Materials Science

The cinnamoyl group is well-established in materials science for its ability to undergo [2+2] photocycloaddition upon UV irradiation, a reaction used to create cross-linked polymer networks. rsc.orgnih.gov This property has been used to synthesize photo-crosslinkable materials from natural polymers like starch by reacting them with cinnamyl chloride. rsc.org The introduction of a 2-nitro substituent onto this framework presents an opportunity to develop advanced materials with tailored optical and physical properties.

Non-Linear Optical (NLO) Materials: Nitro-substituted π-electronic systems are known for their significant second-order NLO properties. nih.gov By incorporating the 2-nitro-cinnamyl moiety into a polymer, it may be possible to create materials that are not only photo-crosslinkable but also possess NLO activity. spiedigitallibrary.org Such dual-functionality materials are sought after for applications in optoelectronics and integrated photonic devices. The cross-linking would serve to lock the NLO-active chromophores in a specific orientation after poling, enhancing the stability of the material's optical response. spiedigitallibrary.org

Development of Sustainable Synthetic Routes for this compound

The principles of green chemistry—focusing on waste prevention, atom economy, and the use of safer solvents and renewable feedstocks—are guiding the future of chemical manufacturing. ijesrr.orgnih.gov Developing sustainable routes to this compound is a critical research objective. A plausible green synthetic pathway can be envisioned in three stages, starting from 2-nitrotoluene (B74249).

Oxidation to 2-Nitrocinnamaldehyde: Traditional methods often rely on stoichiometric, heavy-metal oxidants. A greener approach would involve catalytic aerobic oxidation. Recent work on the selective oxidation of cinnamyl alcohol using supported palladium catalysts demonstrates the feasibility of using air as the terminal oxidant. whiterose.ac.uk Similar strategies could be adapted for the oxidation of an intermediate like 2-nitrobenzyl alcohol.

Reduction to 2-Nitrocinnamyl alcohol: The selective reduction of the aldehyde in the presence of a nitro group can be challenging. Biocatalytic methods, using engineered microorganisms or isolated enzymes like carboxylic acid reductases, offer a highly selective and sustainable alternative to metal hydrides. nih.gov The biosynthesis of cinnamyl alcohol from cinnamic acid has been successfully demonstrated in engineered E. coli, showcasing the potential of biotransformations. nih.gov

Chlorination to this compound: The final step involves converting the alcohol to the chloride. A patented industrial method for unsubstituted cinnamyl chloride utilizes a solvent-free reaction with thionyl chloride, where the gaseous byproducts (SO₂ and HCl) are captured and neutralized. google.com Adopting such a solvent-free approach would significantly improve the environmental profile of the synthesis.

Table 2: Comparison of Traditional vs. Prospective Green Synthetic Route

| Step | Traditional Method | Prospective Green Method | Green Chemistry Principle Addressed |

|---|---|---|---|

| Oxidation | Stoichiometric CrO₃ or KMnO₄ | Catalytic aerobic oxidation | Waste prevention, Use of catalytic reagents |

| Reduction | Metal hydrides (e.g., NaBH₄) in organic solvents | Biocatalytic reduction (whole-cell or enzyme) in aqueous media | Use of renewable feedstocks (biocatalysts), Safer solvents |

| Chlorination | Thionyl chloride in chlorinated solvents | Solvent-free reaction with thionyl chloride and tail gas absorption google.com | Safer solvents & auxiliaries, Pollution prevention |

Unexplored Mechanistic Pathways and Reactivity Patterns of this compound

A deep understanding of reaction mechanisms is crucial for controlling reactivity and designing new synthetic methods. The reactivity of this compound is significantly modulated by the ortho-nitro group, leading to mechanistic pathways that likely differ from its unsubstituted counterpart.

Nucleophilic Substitution Mechanism: The stability of the carbocation intermediate is key in determining whether a substitution reaction proceeds via an Sₙ1 or Sₙ2 pathway. The powerful electron-withdrawing nature of the ortho-nitro group is expected to destabilize the allylic carbocation, thereby disfavoring an Sₙ1 mechanism and promoting a more concerted Sₙ2 or Sₙ2' pathway. Detailed kinetic and computational studies are needed to elucidate the precise nature of this transition state.

Influence on Pericyclic Reactions: In thermally or photochemically induced pericyclic reactions like cycloadditions or electrocyclizations, the nitro group will alter the energies and symmetries of the frontier molecular orbitals (HOMO and LUMO). This will impact the reaction's feasibility, regioselectivity, and stereoselectivity compared to unsubstituted cinnamyl systems.

Photochemical Reactivity: The photochemistry of nitro-aromatic compounds is complex and can involve excited states with different characteristics (e.g., n-π* vs. π-π*). Mechanistic investigation into the [2+2] photocycloaddition could reveal how the nitro group affects the excited state lifetime and reaction quantum yield. It may also open up alternative photochemical pathways, such as intramolecular hydrogen abstraction or redox reactions.

Self-Immolative Spacers: Cinnamyl ether systems have been investigated as self-immolative linkers in prodrug design, where cleavage of a trigger group initiates a cascade elimination to release an active molecule. researchgate.net The electronic properties of a 2-nitro substituent would drastically alter the kinetics of such an elimination cascade. Mechanistic studies could explore this potential, leading to the design of new linkers with tunable release rates for controlled drug delivery applications. researchgate.net

Q & A

Basic Research Questions

What are the recommended laboratory methods for synthesizing 2-nitro-cinnamyl chloride?

Methodological Answer:

Synthesis typically involves nitration and chlorination steps. For example:

Nitration of Cinnamyl Derivatives : Introduce a nitro group at the ortho position of cinnamyl alcohol or aldehyde using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Chlorination : React the nitro-cinnamyl intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions. Use inert gas (e.g., N₂) to prevent hydrolysis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC and NMR.

How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Seal in air-tight containers under inert gas (argon or nitrogen) to prevent oxidation. Store in a dark, cool environment (2–8°C) away from moisture and oxidizers .

- Handling Precautions : Use local exhaust ventilation and wear nitrile gloves, safety goggles, and lab coats. Avoid dust generation during weighing .

What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, nitro group position, and chlorinated carbon.

- FTIR : Identify C-Cl (550–850 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .

Advanced Research Questions

How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the adjacent chlorinated carbon. To study this:

Kinetic Studies : Compare reaction rates with non-nitrated analogs (e.g., cinnamyl chloride) under identical conditions.

Computational Analysis : Use DFT calculations to map electron density distribution and transition states .

Stereoelectronic Effects : Investigate resonance stabilization of intermediates via Hammett plots or substituent constant correlations.

How can researchers resolve contradictions in reported reaction yields involving this compound?

Methodological Answer:

- Variable Control : Standardize solvent purity, temperature, and catalyst loading.

- Cross-Validation : Replicate experiments using alternative methods (e.g., microwave-assisted vs. conventional heating).

- Data Triangulation : Combine kinetic data, computational modeling, and spectroscopic monitoring to identify hidden variables (e.g., moisture content, side reactions) .

What strategies optimize the regioselectivity of this compound in coupling reactions?

Methodological Answer:

- Catalytic Systems : Test transition-metal catalysts (e.g., Pd, Ni) with ligands (e.g., phosphines) to direct coupling to specific positions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states differently than non-polar solvents.

- In Situ Monitoring : Use Raman spectroscopy or reaction calorimetry to track intermediate formation and adjust conditions dynamically .

What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) for drug discovery applications.

- Crystallographic Validation : Compare computed structures with X-ray data (if available) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.